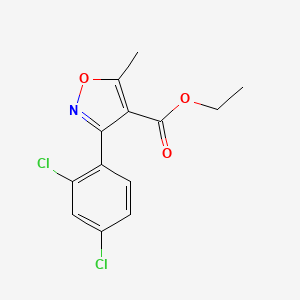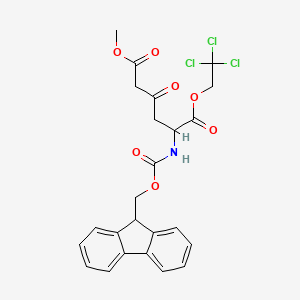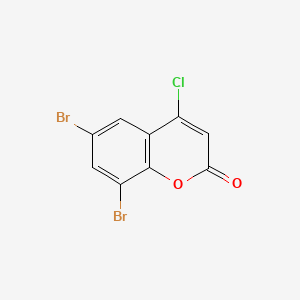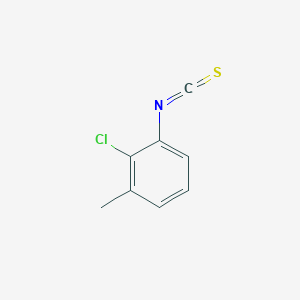
2-Chloro-1-isothiocyanato-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isothiocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane under anhydrous conditions. The reaction proceeds as follows:
2-Chloro-3-methylbenzylamine+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 3-methylbenzene followed by the introduction of the isothiocyanate group. This process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or isothioureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thioureas or isothioureas.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
2-Chloro-1-isothiocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-isothiocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the chlorine and methyl substituents.
2-Chloro-1-isothiocyanato-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Chloro-2-isothiocyanato-3-methylbenzene: Positional isomer with the chlorine and isothiocyanate groups swapped.
Uniqueness
2-Chloro-1-isothiocyanato-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and isothiocyanate groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
519169-07-4 |
|---|---|
Fórmula molecular |
C8H6ClNS |
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
2-chloro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
Clave InChI |
XQQWTOJRRSBQOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)

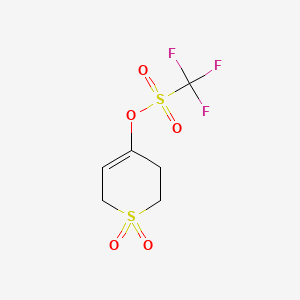
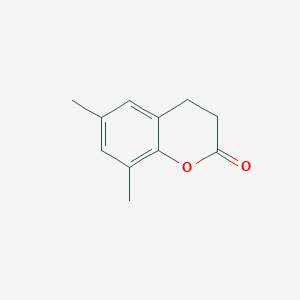
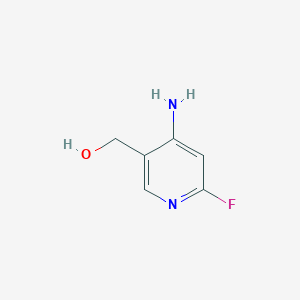

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
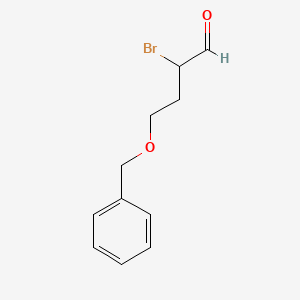
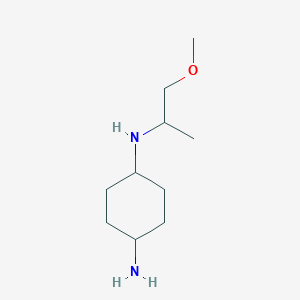
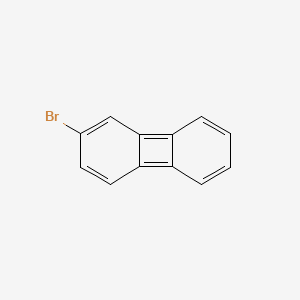
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
